Abbv-cls-484

Catalog No.
S11223456
CAS No.
2489404-97-7
M.F
C17H24FN3O4S
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abbv-cls-484

CAS Number

2489404-97-7

Product Name

Abbv-cls-484

IUPAC Name

5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1

InChI Key

DVFCRTGTEXUFIN-GFCCVEGCSA-N

Canonical SMILES

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Isomeric SMILES

CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Osunprotafib is an orally bioavailable inhibitor of the T-cell specific tyrosine-protein phosphatase non-receptor type 2 (PTPN2), with potential immunomodulating and antineoplastic activities. Upon oral administration, osunprotafib specifically targets and binds to PTPN2. This prevents PTPN2-mediated signal transduction pathways and may activate anti-tumor T-cell immune responses. It may also sensitize tumor cells to immunotherapeutics. PTPN2 negatively regulates TCR and cytokine signaling needed for T cell function, homeostasis and differentiation.

ABBV-CLS-484, also known as AC484, is a novel small-molecule inhibitor specifically targeting the protein tyrosine phosphatases PTPN2 and PTPN1. This compound is recognized for its potential as an oral therapeutic agent in cancer immunotherapy, particularly due to its ability to enhance anti-tumor immunity. The discovery of ABBV-CLS-484 marks it as the first active-site phosphatase inhibitor to enter clinical evaluation for cancer therapy, a significant milestone given that phosphatases have historically been considered "undruggable" due to challenges associated with their active sites .

Designed to optimize its pharmacological properties. The synthetic route includes the preparation of various intermediates through reactions such as hydrolysis, alkylation, and cyclization. Key steps involve the formation of an acylsulfamide ring structure that mimics phosphorylated tyrosine residues, crucial for engaging the active site of PTPN2 and PTPN1 .

In preclinical studies, ABBV-CLS-484 has demonstrated potent biological activity by promoting a unique functional state in T cells characterized by increased cytotoxicity and reduced exhaustion. This was evidenced by enhanced phosphorylation of STAT1 and upregulation of interferon-stimulated genes following treatment with ABBV-CLS-484 in combination with interferon gamma. Furthermore, in murine models resistant to PD-1 blockade, ABBV-CLS-484 monotherapy significantly generated robust anti-tumor immunity .

ABBV-CLS-484 is currently under investigation for its application in treating solid tumors through clinical trials. Its primary application lies in enhancing immune responses against tumors that are typically resistant to existing immunotherapies such as immune checkpoint inhibitors. The compound's ability to modulate immune cell function positions it as a promising candidate for combination therapies in oncology .

Studies have shown that ABBV-CLS-484 interacts with various immune cell subsets, enhancing their functional capabilities. Specifically, it promotes the proliferation and activation of CD8+ T cells and natural killer cells while reducing T cell dysfunction. This interaction is mediated through enhanced signaling pathways such as JAK-STAT, which are pivotal for effective immune responses against tumors .

ABBV-CLS-484 shares structural and functional similarities with other small-molecule inhibitors targeting protein tyrosine phosphatases. Notable similar compounds include:

Compound NameTargeted PhosphatasesPotency (IC50)Clinical Status
Compound 182PTP1B, PTPN2>15,000-fold selectivity over other PTPsPreclinical
Compound 1 (generic)PTPN2VariesResearch
Compound 2 (generic)PTPN1VariesResearch

ABBV-CLS-484 is unique due to its dual inhibition of both PTPN2 and PTPN1, which enhances its efficacy in promoting anti-tumor immunity compared to other compounds that may target only one phosphatase or have less specificity .

Molecular Characterization and IUPAC Nomenclature

The systematic IUPAC name for ABBV-CLS-484 is 5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one [1]. This nomenclature reflects its polycyclic architecture:

  • Parent structure: A 5,6,7,8-tetrahydronaphthalenyl system substituted at positions 2 and 7.
  • Key substituents:
    • Fluorine at position 1
    • Hydroxyl group at position 3
    • 3-Methylbutylamino side chain at position 7 (R-configuration)
    • 1,2,5-thiadiazolidin-3-one ring at position 2, bearing two sulfonyl oxygen atoms.

The molecular formula C₁₇H₂₄FN₃O₄S (MW: 385.5 g/mol) [1] [5] incorporates multiple functional groups critical for target engagement. The SMILES notation (CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O [1]) and InChI key (DVFCRTGTEXUFIN-GFCCVEGCSA-N [1]) provide precise descriptors for computational modeling and cheminformatics applications.

Table 1: Molecular Identifiers

PropertyValue
CAS Registry Number2489404-97-7
ChEMBL IDCHEMBL5095164
UNII82TTG6WR6B
XLogP32.1

Physicochemical Properties and Stability Analysis

ABBV-CLS-484 exhibits balanced lipophilicity (XLogP3: 2.1 [1]) and polarity, with three hydrogen bond donors and seven acceptors [1]. These properties facilitate:

  • Solubility: 10 mM in dimethyl sulfoxide (DMSO) [5], suggesting adequate solubility for in vitro assays but limited aqueous solubility (predicted <1 mg/mL in water).
  • Permeability: Moderate rotatable bond count (5 [1]) and molecular weight (<500 Da) support passive membrane diffusion.

The compound’s stability is influenced by:

  • Sulfonamide group: Contributes to metabolic resistance by reducing oxidative degradation.
  • Fluorine atom: Enhances electronic stability and modulates pKa of adjacent hydroxyl group (predicted pKa: ~9.5).
  • Tetrahydronaphthalene core: Conformational rigidity minimizes off-target interactions.

Table 2: Key Physicochemical Parameters

ParameterValue
Molecular Weight385.5 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar SA132 Ų (estimated)

Stereochemical Configuration and Active-Site Binding Dynamics

The (7R) stereochemistry of the 3-methylbutylamino side chain is critical for target engagement [1]. Crystallographic studies reveal:

  • Thiadiazolidinone ring adopts a boat conformation, positioning the sulfonyl oxygens for hydrogen bonding with PTPN2’s catalytic loop (residues Arg24 and Arg156) [4].
  • Tetrahydronaphthalenyl system inserts into a hydrophobic pocket formed by Tyr46 and Phe182, with the fluorine atom participating in halogen bonding with Gln120 [4].
  • Hydroxyl group at position 3 forms a water-mediated hydrogen bond network with Asp48, stabilizing the open conformation of the phosphatase’s WPD loop [4].

Table 3: Key Binding Interactions with PTPN2

Compound RegionTarget ResidueInteraction Type
Sulfonyl groupArg24, Arg156Ionic/H-bond
Fluorine atomGln120Halogen bond
3-Methylbutyl chainPhe182, Tyr46Van der Waals
Hydroxyl groupAsp48 (water-mediated)H-bond

ABBV-CLS-484, also known as osunprotafib or AC484, represents a first-in-class orally bioavailable small-molecule inhibitor that targets the active sites of both Protein Tyrosine Phosphatase Non-receptor Type 2 and Protein Tyrosine Phosphatase Non-receptor Type 1 [1] [2] [3]. This dual inhibition approach exploits the remarkable structural homology between these two phosphatases, particularly in their catalytic domains which share approximately 74% sequence homology and 94% similarity in the active site region [4] [5].

The compound demonstrates exceptional potency against both target phosphatases, with an inhibitory concentration fifty (IC50) of 1.8 nanomolar for PTPN2 and 2.5 nanomolar for PTPN1 in biochemical assays [3]. This dual targeting strategy addresses the functional redundancy observed between these phosphatases, as evidenced by the additive effects seen when both enzymes are simultaneously inhibited compared to single-target approaches [3].

The molecular basis for this dual activity lies in the highly conserved nature of the phosphatase active sites. Crystal structure analysis reveals that ABBV-CLS-484 forms identical interaction patterns with both PTPN2 and PTPN1 due to the conservation of critical residues in the catalytic domains [3]. The compound's design incorporates a thiadiazolidinone dioxide moiety that serves as a phosphotyrosine mimetic, enabling competitive binding to the active sites of both phosphatases [3] [6].

Selectivity profiling demonstrates that ABBV-CLS-484 exhibits remarkable specificity for PTPN2 and PTPN1, showing only 6-8 fold weaker activity against PTPN9 and no detectable activity against other major phosphatases including SHP-1 and SHP-2 [7] [3]. This selectivity profile is particularly significant given the challenge of achieving specificity among the large family of protein tyrosine phosphatases.

The compound functions as a competitive, reversible inhibitor of both phosphatases [7]. The zwitterionic nature of ABBV-CLS-484, with a thiadiazolidinone dioxide nitrogen pKa of 0.9 and an amine nitrogen pKa of 10, contributes to its unique pharmacological properties including low plasma protein binding and favorable clearance characteristics [3].

Modulation of JAK-STAT Signaling Pathways

PTPN2 and PTPN1 serve as critical negative regulators of the Janus Kinase-Signal Transducer and Activator of Transcription signaling cascade, with both phosphatases directly targeting multiple components of this pathway [8] [9] [10]. The inhibition of these phosphatases by ABBV-CLS-484 results in profound enhancement of JAK-STAT signaling through multiple mechanisms.

Direct substrate dephosphorylation represents the primary mechanism by which PTPN2 and PTPN1 regulate JAK-STAT signaling. PTPN2 directly dephosphorylates JAK1 and JAK3, while PTPN1 targets JAK2 and TYK2 [9] [10]. Additionally, both phosphatases dephosphorylate multiple STAT family members, including STAT1, STAT3, STAT4, and STAT5, but notably not STAT2 or STAT6 [5]. This substrate specificity appears to be related to the preference of both phosphatases for biphosphorylated substrates, as all targeted STATs contain conserved serine residues that can be phosphorylated in addition to the ubiquitous carboxy-terminal tyrosine residue [5].

ABBV-CLS-484 treatment results in enhanced phosphorylation and prolonged activation of STAT proteins in response to cytokine stimulation. In cellular assays, the compound demonstrates an IC50 of 176 nanomolar for enhancing interferon gamma-induced STAT1 phosphorylation in B16 melanoma cells [3]. Similarly, treatment with ABBV-CLS-484 enhances STAT5 phosphorylation in response to interleukin-2 stimulation in both healthy donor blood samples and cancer patient samples [3].

The functional consequences of enhanced JAK-STAT signaling include increased expression of interferon-stimulated genes, enhanced antigen presentation through upregulation of major histocompatibility complex class I molecules, and increased production of immune cell chemoattractants including CXCL9 and CXCL10 [8] [3]. These effects phenocopy the transcriptional responses observed in PTPN2 and PTPN1 genetically deficient cells, confirming that pharmacological inhibition recapitulates the biological effects of genetic deletion [3].

The temporal dynamics of STAT dephosphorylation are significantly altered by ABBV-CLS-484 treatment. Studies in primary T cells demonstrate that while initial STAT5 phosphorylation levels may be similar between treated and untreated cells, the compound significantly delays STAT5 dephosphorylation kinetics, resulting in prolonged signal duration [11]. This effect suggests that the phosphatases play crucial roles in signal termination rather than just signal initiation.

Impact on T Cell Receptor and Cytokine Signaling Networks

The inhibition of PTPN2 and PTPN1 by ABBV-CLS-484 profoundly affects T Cell Receptor signaling cascades through direct modulation of proximal signaling molecules. PTPN2 specifically targets and dephosphorylates SRC family kinases including FYN and LCK, which are essential for early TCR signal transduction [12] [13]. The compound treatment results in increased levels and prolonged duration of LCK and FYN phosphorylation in both resting and anti-CD3 stimulated mouse T cells [3].

This enhancement of proximal TCR signaling translates into reduced activation thresholds for T cells, enabling recognition of less immunogenic antigens. ABBV-CLS-484 treatment increases T cell proliferation when cells are activated with suboptimal anti-CD3/CD28 stimulation, demonstrating the functional significance of lowered activation thresholds [3]. The compound enhances the frequency of activated CD69-positive and CD25-positive T cells and increases production of proinflammatory cytokines including interferon gamma and tumor necrosis factor alpha [3].

The effects on cytokine signaling networks extend beyond JAK-STAT pathways to encompass multiple cytokine families. ABBV-CLS-484 enhances signaling through gamma chain cytokines including interleukin-2 and interleukin-15, which utilize JAK1 and JAK3 for signal transduction [9]. The compound also amplifies interferon signaling, with enhanced responsiveness to both type I interferons (interferon alpha/beta) and type II interferon (interferon gamma) [3].

Mechanistic studies reveal that PTPN2 and PTPN1 regulate cytokine receptor signaling at multiple levels. Both phosphatases can directly dephosphorylate cytokine receptors themselves, as well as downstream signaling intermediates [9]. For example, PTPN1 has been shown to dephosphorylate the insulin receptor and other receptor tyrosine kinases, while PTPN2 targets the epidermal growth factor receptor and platelet-derived growth factor receptor beta [10].

The compound's effects on natural killer cell function represent another important aspect of its impact on immune signaling networks. ABBV-CLS-484 enhances natural killer cell-mediated tumor cell killing in vitro and promotes natural killer cell activation in vivo [14] [15]. This effect is particularly significant for controlling metastatic disease and tumors that evade T cell recognition through mechanisms such as major histocompatibility complex class I downregulation [14].

Transcriptomic analysis of T cells treated with ABBV-CLS-484 reveals upregulation of genes associated with T cell activation and effector function, including TBX21 (encoding TBET), ICOS, and CXCL11 [3]. These changes reflect the compound's ability to enhance T cell differentiation toward effector phenotypes and improve functional capabilities.

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

385.14715559 g/mol

Monoisotopic Mass

385.14715559 g/mol

Heavy Atom Count

26

UNII

82TTG6WR6B

Dates

Last modified: 08-08-2024

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